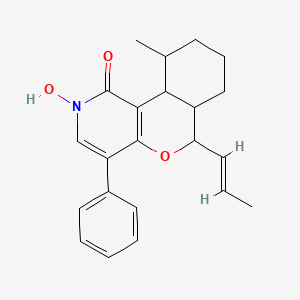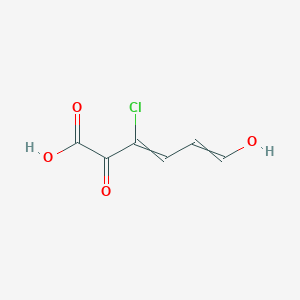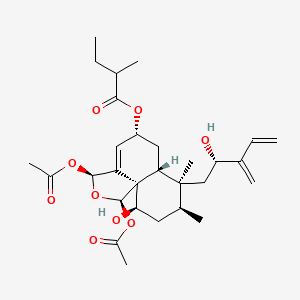
caseamemebrol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caseamemebrol B is a diterpenoid of the clerodane group isolated from the leaves and twigs of Casearia membranacea. It exhibits significant cytotoxicity against human prostrate (PC-3) cancer cells. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a secondary alcohol and a diol.
Scientific Research Applications
Research on Microbiome and Probiotics
Tailored Nanoceria as a Potential Prebiotic
This study explores the use of nanoceria combined with Lactobacillus and Bifidobacterium strains in modulating gut microbiota and reducing cholesterol levels in obese mice. The findings suggest that nanoceria may act as a prebiotic, enhancing the health benefits of probiotics (Bubnov et al., 2019).Comparative Study of Probiotic Effects on Cholesterol Levels and Gut Microbiota
This research evaluates the effects of different Lactobacillus and Bifidobacteria strains on serum cholesterol levels, liver morphology, and gut microbiota in obese mice. It emphasizes the strain-dependent effects on these factors, highlighting the potential of specific probiotic compositions in treating obesity-related issues (Bubnov et al., 2017).
Methodological and Case Study Research
Several papers discuss methodological aspects and the value of case study research in various fields. While not directly related to "caseamemebrol B," these papers may provide useful insights into research methodologies that could be applied in studying such compounds.
Five Misunderstandings About Case-Study Research
Addresses common misconceptions about case-study research and its value in scientific development (Flyvbjerg, 2006).Theory Building From Cases Opportunities And Challenges
Discusses the strategy of theory building from cases, highlighting the importance of case-based empirical evidence (Eisenhardt & Graebner, 2007).Conducting Case Study Research in Occupational Therapy
Explores the use of case study research in occupational therapy, emphasizing its scientific merit and methodology (Salminen, Harra, & Lautamo, 2006).
properties
Molecular Formula |
C29H42O9 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1R,3S,5R,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-hydroxy-7-[(2S)-2-hydroxy-3-methylidenepent-4-enyl]-7,8-dimethyl-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate |
InChI |
InChI=1S/C29H42O9/c1-9-15(3)22(32)14-28(8)17(5)11-24(33)29-21(26(35-18(6)30)38-27(29)36-19(7)31)12-20(13-23(28)29)37-25(34)16(4)10-2/h9,12,16-17,20,22-24,26-27,32-33H,1,3,10-11,13-14H2,2,4-8H3/t16?,17-,20-,22-,23+,24+,26+,27-,28-,29-/m0/s1 |
InChI Key |
FVXRSGIAXHNGNZ-DHKDGQATSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1C[C@@H]2[C@@]([C@H](C[C@H]([C@@]23[C@H](O[C@H](C3=C1)OC(=O)C)OC(=O)C)O)C)(C)C[C@@H](C(=C)C=C)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CC(C(=C)C=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



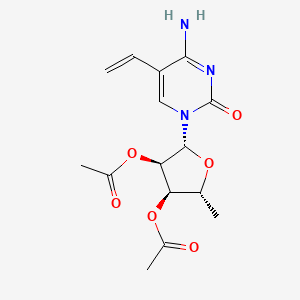

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
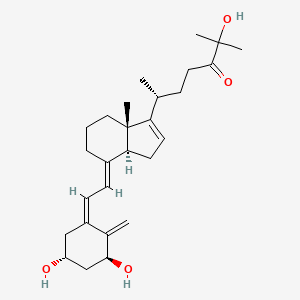
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)
